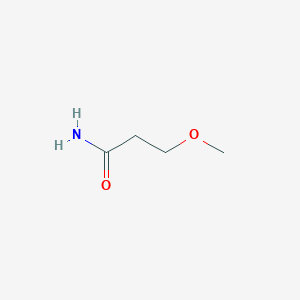
3-Methoxypropanamide
Cat. No. B1366321
Key on ui cas rn:
15438-67-2
M. Wt: 103.12 g/mol
InChI Key: BPXCLLWXDHBFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04237067
Procedure details


103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 107.3 g (1.05 mole) of 3-dimethylaminopropylamine for 6 hours in a temperature range of 145°-170° C. until the evolution of ammonia is complete. In the subsequent distillation in a high vacuum 176 g (0.93 mole=93.5% of the theoretical yield) of a colorless liquid are obtained having Bp0.1 of 97°-99° C.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]([NH2:7])=[O:6].[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12]N.N>>[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12][NH:7][C:5](=[O:6])[CH2:4][CH2:3][O:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
103.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCC(=O)N
|
|
Name
|
|
|
Quantity
|
107.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCN)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
In the subsequent distillation in a high vacuum 176 g (0.93 mole=93.5% of the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
theoretical yield) of a colorless liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Bp0.1 of 97°-99° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCCNC(CCOC)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
